CYP3A4 Inhibition: A Measurable Advantage of 4,5-Dichloro Substitution
1-(4,5-Dichloro-1H-indol-3-yl)-ethanone exhibits moderate inhibitory activity against the major drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4), with a reported IC₅₀ of 5,000 nM (5.0 µM) in human liver microsomes using midazolam as the probe substrate [1]. While a direct head-to-head comparison with the 5-chloro analog in an identical assay system is not available in the public literature, cross-study data for the 5-chloro analog indicates weak CYP3A4 inhibition with an IC₅₀ of 10,000 nM (10 µM) [2], suggesting a 2-fold higher potency conferred by the 4,5-dichloro substitution pattern. This quantitative difference—measured under comparable microsomal incubation conditions with LC-MS/MS detection—provides a procurement-relevant basis for selecting the 4,5-dichloro compound when CYP3A4 inhibition is a parameter of interest.
| Evidence Dimension | CYP3A4 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5,000 nM (5.0 µM) |
| Comparator Or Baseline | 1-(5-Chloro-1H-indol-3-yl)-ethanone: 10,000 nM (10 µM) [cross-study] |
| Quantified Difference | 2-fold higher inhibitory potency for the 4,5-dichloro analog |
| Conditions | Human liver microsomes; midazolam substrate; 5 min preincubation; LC-MS/MS detection [REFS-1, REFS-2] |
Why This Matters
Researchers conducting ADME-Tox profiling or drug-drug interaction studies require reproducible CYP inhibition benchmarks; the 2-fold difference in CYP3A4 IC₅₀ between the 4,5-dichloro and 5-chloro analogs is a quantifiable selection criterion that directly informs experimental design and data interpretation.
- [1] BindingDB. BDBM50578635 (CHEMBL4875089): CYP3A4 Inhibition Data for 1-(4,5-dichloro-1H-indol-3-yl)-ethanone. BindingDB Database, 2024. View Source
- [2] BindingDB. BDBM50415011 (CHEMBL578413): CYP3A4 Inhibition Data for 1-(5-chloro-1H-indol-3-yl)-ethanone. BindingDB Database. View Source
